3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is a chemical compound with the CAS number 885275-39-8. This compound belongs to the class of piperazine derivatives, which are characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms. The compound is notable for its potential applications in medicinal chemistry and as a building block for various pharmaceutical agents.
The compound can be synthesized through various methods, including asymmetric allylation techniques and other chemical reactions involving piperazine derivatives. It is available from multiple chemical suppliers for research purposes, indicating its relevance in scientific studies and pharmaceutical development .
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester is classified as an ester due to the presence of the allyl group attached to the carboxylic acid moiety. It is also categorized under piperazine derivatives, which are widely studied for their biological activities and therapeutic potentials.
The synthesis of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. For instance, palladium-catalyzed reactions are common in forming carbon-carbon bonds in piperazine derivatives.
The molecular structure of 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester consists of:
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and choice of solvent to ensure high yields and selectivity towards desired products.
The mechanism of action for compounds like 3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester typically involves interaction with biological targets such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity due to its ability to mimic natural substrates or ligands.
Studies have shown that modifications on the piperazine ring can significantly influence pharmacological properties, including potency and selectivity towards specific biological targets .
Relevant data on melting point, boiling point, and refractive index may vary based on purity and synthesis method but are typically available from suppliers .
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester has several applications in scientific research:
The piperazine ring stands as one of medicinal chemistry's most privileged heterocyclic scaffolds, featured in approximately 36 small-molecule drugs approved by the U.S. FDA between 2012-2023 alone [5]. This six-membered diamine ring provides exceptional versatility in drug design through:
Conformational Modulation: The chair conformation of piperazine enables optimal spatial positioning of pharmacophoric elements, crucial for target engagement. In kinase inhibitors like palbociclib (2015) and ribociclib (2017), the piperazine ring orients aromatic substituents for optimal binding within the CDK4/6 active site while simultaneously improving aqueous solubility through its protonatable nitrogen atoms [2].
Physicochemical Optimization: Piperazine significantly influences key drug-like properties. It serves as a highly effective solubilizing group due to the basicity of its nitrogen atoms (pKa ~9.8 for the secondary amine), while simultaneously contributing to membrane permeability. This balance is critical for oral bioavailability, as demonstrated in antidepressants like vortioxetine (2013) and vilazodone (2011), where the piperazine moiety enhances blood-brain barrier penetration without compromising solubility [2] [5].
Metabolic Stability Tuning: Piperazine rings undergo predictable oxidative metabolism primarily via CYP3A4, often leading to hydroxylated metabolites that retain activity or facilitate excretion. This metabolic profile allows medicinal chemists to rationally design molecules with optimized half-lives. Nine piperazine-containing drugs approved in the past decade possess chiral centers, enabling stereoselective interactions with metabolic enzymes for enhanced pharmacokinetic control [5].
Table 1: Therapeutic Distribution of Piperazine-Containing FDA-Approved Drugs (2012-2023)
Therapeutic Area | Number of Drugs | Representative Examples |
---|---|---|
Anticancer Agents | 15 | Palbociclib, Ribociclib, Abemaciclib, Avapritinib |
Central Nervous System | 8 | Vortioxetine, Brexpiprazole, Cariprazine |
Antivirals | 5 | Dolutegravir, Bictegravir, Fostemsavir |
Antifibrotics | 2 | Nintedanib |
Other Categories | 6 | Fostemsavir (HIV), Fezolinetant (menopause) |
Table 2: Molecular Descriptors of Key Piperazine-Containing Drugs
Drug (Year Approved) | TPSA (Ų) | LogP | H-bond Donors | H-bond Acceptors |
---|---|---|---|---|
Palbociclib (2015) | 88.5 | 2.9 | 1 | 7 |
Ribociclib (2017) | 87.9 | 2.1 | 2 | 8 |
Dolutegravir (2013) | 112 | 1.5 | 3 | 9 |
Vortioxetine (2013) | 56.0 | 4.1 | 1 | 4 |
3-Hydroxymethyl-piperazine-1-carboxylic acid allyl ester | 61.8 | -0.42 | 2 | 4 |
The structural diversity achievable with piperazine derivatives is exemplified by drugs such as avapritinib (2020), where piperazine connects multiple aromatic systems for kinase inhibition, and dolutegravir (2013), where it forms part of a conformationally constrained integrase inhibitor scaffold [2] [5]. The piperazine ring's remarkable adaptability—functioning as a linear spacer, conformational lock, or solubility enhancer—underpins its dominance in modern pharmacotherapy.
The allyl ester group (CH₂=CH-CH₂-OC(O)-) in 3-hydroxymethyl-piperazine-1-carboxylic acid allyl ester serves as a strategically valuable protecting group with distinct advantages in synthetic medicinal chemistry:
Orthogonal Deprotection: The allyloxycarbonyl (Alloc) group exhibits exceptional compatibility with acid- and base-labile functionalities due to its stability under a wide pH range (approximately pH 2-12). Critically, it undergoes rapid and chemoselective removal under near-neutral conditions using palladium(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) in the presence of nucleophilic scavengers like morpholine or phenylsilane. This orthogonality protects the piperazine nitrogen during multi-step syntheses where other nitrogen-protecting groups (e.g., Boc, Cbz) might be compromised [9].
Prodrug Applications: Beyond protection, allyl esters serve as enzymatically cleavable prodrug promoters. The double bond in the allyl group enables isomerization to prop-1-enyl esters in biological systems, facilitating hydrolysis by esterases. This property is exploited in prodrug design to enhance membrane permeability of carboxylic acid-containing therapeutics. After cellular uptake, intracellular esterases regenerate the active compound, as demonstrated in protease inhibitors and antiviral agents where carboxylic acid bioavailability is limiting [10].
Synthetic Versatility Enhancement: The hydroxymethyl group (-CH₂OH) at the C3 position provides a critical functionalization handle orthogonal to the Alloc-protected nitrogen. This group undergoes straightforward transformations including oxidation to carboxylic acids, conversion to halides for nucleophilic displacement, or esterification to prodrug linkages. In complex molecule synthesis, this bifunctionality enables divergent synthesis from a single advanced intermediate [9] [10].
Table 3: Comparative Analysis of Piperazine Nitrogen-Protecting Groups
Protecting Group | Deprotection Conditions | Orthogonality | Steric Impact | Applications in Piperazine Chemistry |
---|---|---|---|---|
Allyloxycarbonyl (Alloc) | Pd(0)/Scavenger, mild | High – stable to acids, bases, nucleophiles | Moderate | Stepwise N-functionalization; Prodrug conjugation |
tert-Butoxycarbonyl (Boc)* | Strong acid (TFA, HCl) | Moderate – orthogonal to Cbz | Moderate | Common in discovery chemistry; Acid-stable intermediates |
Benzyloxycarbonyl (Cbz) | Hydrogenolysis, HBr | Low – incompatible with reducible groups | Moderate | Historical preference; Limited by safety concerns |
9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | High – orthogonal to acid-labile groups | High | Primarily for peptide synthesis; Less common in heterocycles |
The strategic value of the allyl ester is particularly evident when contrasted with the tert-butyl ester variant, (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS 314741-40-7). While the tert-butyl group offers acid-lability for deprotection, it lacks the chemoselectivity and prodrug potential of the allyl ester. The Alloc group's mild metal-catalyzed deprotection preserves acid-sensitive functionalities and stereochemical integrity in complex molecules, making it indispensable for synthesizing chiral piperazine derivatives and peptide mimetics .
The development trajectory of piperazine-1-carboxylic acid derivatives reflects their growing sophistication in addressing therapeutic challenges:
Early Generation Drugs (Pre-2010): Initial applications leveraged simple N-substituted piperazines primarily as solubility-enhancing appendages. Drugs like trazodone (1981) featured monofunctional piperazine rings without additional ring substitutions. These molecules established the pharmacokinetic benefits of piperazine but offered limited target engagement sophistication.
Second-Generation Agents (2011-2018): The approval of palbociclib (2015) marked a pivotal shift toward structurally complex piperazines. Palbociclib incorporates an N-arylpiperazine connected to a purine scaffold, forming a potent CDK4/6 inhibitor. Synthetic routes to these drugs increasingly employed piperazine building blocks with orthogonal protection, such as Alloc-protected derivatives, enabling sequential N-functionalization. During this period, synthetic methodologies matured significantly:
Table 4: Evolution of Piperazine Structural Complexity in FDA-Approved Drugs
Time Period | Representative Drugs | Piperazine Substitution Pattern | Synthetic Innovations |
---|---|---|---|
2011-2015 | Vilazodone (2011), Vortioxetine (2013), Palbociclib (2015) | Monosubstituted (N-aryl or N-alkyl); Minimal C-substitution | SNAr on chloropyrimidines; Reductive amination |
2016-2020 | Dolutegravir (2013), Brexpiprazole (2015), Avapritinib (2020) | Disubstituted (N-aryl and N-alkyl); C-substitution in bicyclic systems | Pd-catalyzed amination; Protecting group strategies (Alloc, Boc) |
2021-Present | Fezolinetant (2023), Zavegepant (2023) | Multi-substituted (C- and N-functionalized); Spirocyclic integration | Chemoselective N-deprotection; Hydroxymethyl derivatization |
The compound 3-hydroxymethyl-piperazine-1-carboxylic acid allyl ester exemplifies the modern piperazine synthon paradigm. Its structural features directly address key challenges in contemporary drug synthesis:
In antiviral development, particularly for HIV integrase inhibitors, this trifunctional capability proves invaluable. The hydroxymethyl group can be oxidized to an aldehyde for reductive amination cycles or converted to amines for amide bond formation, enabling rapid generation of structural diversity around the conserved piperazine core [2] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: